Cytotoxic Differentiation: 16-Epi-latrunculin B Exhibits Reduced Potency vs. Latrunculin B in HeLa Cell Growth Inhibition
In a direct comparison within the same study, 16-epi-latrunculin B demonstrated significantly reduced potency against HeLa cervical cancer cells compared to its parent stereoisomer, latrunculin B. While latrunculin B inhibited HeLa cell growth with an IC50 of 1.4 µM, 16-epi-latrunculin B required a higher concentration, exhibiting an IC50 of 3.9 µM [1]. This represents a 2.8-fold decrease in potency attributable solely to the epimeric change at C-16.
| Evidence Dimension | Cytotoxicity (HeLa Cell Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 = 3.9 µM |
| Comparator Or Baseline | Latrunculin B, IC50 = 1.4 µM |
| Quantified Difference | 2.8-fold less potent |
| Conditions | HeLa cell line; cell growth inhibition assay |
Why This Matters
This quantitative difference is critical for researchers selecting a tool compound; 16-epi-latrunculin B offers a less potent alternative for experiments where partial actin disruption or a wider concentration window is required to avoid complete cytoskeletal collapse.
- [1] Anjiechem. Latrunculin B. 2025. View Source
